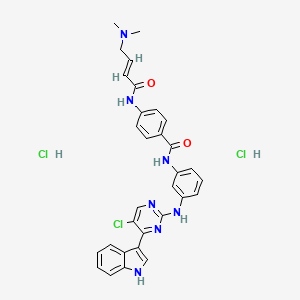

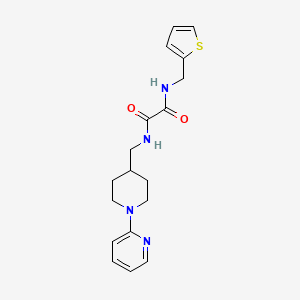

![molecular formula C13H13N3OS B2520136 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-methyloxime CAS No. 478063-08-0](/img/structure/B2520136.png)

1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-methyloxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-methyloxime" is a chemical entity that belongs to the class of thiazolo-benzimidazole derivatives. These compounds are of significant interest due to their potential biological activities, including antiviral properties, as evidenced by the synthesis and investigation of similar structures for their anti-HIV activity .

Synthesis Analysis

The synthesis of related thiazolo-benzimidazole compounds involves multiple steps, starting from key precursors such as benzimidazolecarboxaldehyde oxime derivatives. For instance, ethyl 1-methyl-2-benzimidazolecarboxylate 3-oxide was synthesized from its corresponding nitrile and imido ester intermediates . Similarly, novel 1-aryl-3-methyl-1H,3H-thiazolo[3,4-a]benzimidazoles were synthesized for their biological evaluation against HIV-1 . These synthetic routes often involve reactions with various reagents to introduce different substituents, which can significantly affect the biological activity of the final compounds.

Molecular Structure Analysis

The molecular structure of thiazolo-benzimidazole derivatives is crucial in determining their biological activity. For example, the most active anti-HIV compound in a series of synthesized analogues had a trans arrangement of substituents, which allowed for intramolecular hydrogen bonding, stabilizing a butterfly-like conformation . X-ray and NMR analyses are commonly used to confirm the stereochemistry and structural details of these compounds .

Chemical Reactions Analysis

Thiazolo-benzimidazole derivatives can undergo various chemical reactions, leading to the formation of different products. For instance, the reaction of ethyl 1-methyl-2-benzimidazolecarboxylate 3-oxide with different reagents yielded a range of derivatives, including amidrazones, tetrazole derivatives, and bibenzimidazole oxides . Similarly, the interaction of thiazoles with diazomethane can lead to O-methyl derivatives, as confirmed by X-ray analysis . The reactivity of these compounds is an area of interest for developing new synthetic methods and potential applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo-benzimidazole derivatives are characterized using various spectroscopic and analytical techniques. FT-IR, NMR, UV-Vis spectroscopy, and thermal analysis methods such as TG/DTA are employed to characterize the synthesized compounds . These studies provide insights into the stability, molecular geometry, vibrational modes, and electronic properties of the compounds. DFT calculations are also performed to complement experimental data and to predict the behavior of these molecules under different conditions .

Wissenschaftliche Forschungsanwendungen

Synthetic Approaches and Chemical Properties

Synthesis of Benzimidazoles and Related Compounds : A review by Ibrahim (2011) details methods developed for synthesizing benzimidazoles, quinoxalines, and benzo[diazepines] from o-phenylenediamines and various electrophilic reagents. This research underscores the diverse synthetic utilities of o-phenylenediamines, including their use in creating azolylthiazoles, showcasing their broad applications in creating fluorescent systems and performing decarboxylative cyanomethyl esterification of arylmalonic acids (Ibrahim, 2011).

Chemistry and Properties of Benzimidazole and Thiazole Complexes : Boča, Jameson, and Linert (2011) review the chemistry of compounds containing benzimidazole and benzthiazole rings, including their preparation, properties, and applications in creating complex compounds. This work highlights the potential for novel investigations into unknown analogues (Boča, Jameson, & Linert, 2011).

Biological Activities

Anticancer and Antioxidant Agents : Research into benzofused thiazole derivatives demonstrates their potential as antioxidant and anti-inflammatory agents. Raut et al. (2020) synthesized benzofused thiazole derivatives, showing distinct anti-inflammatory activity and potential antioxidant activity against various reactive species. This emphasizes the therapeutic potential of benzofused thiazole derivatives in medical research (Raut et al., 2020).

Benzimidazole in Medicinal Chemistry : A review by Vasuki et al. (2021) highlights the significant role of benzimidazole derivatives across a wide range of pharmacological functions, including antimicrobial, antiviral, and anticancer activities. The versatility of benzimidazole as a pharmacophore in drug design is underscored, demonstrating its critical role in developing new therapeutic agents (Vasuki et al., 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-N-methoxy-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-8(15-17-3)12-9(2)16-11-7-5-4-6-10(11)14-13(16)18-12/h4-7H,1-3H3/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYOWNOZQPVVRD-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC3=CC=CC=C3N12)C(=NOC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=NC3=CC=CC=C3N12)/C(=N/OC)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, N-[trans-4-[(dimethylamino)methyl]cyclohexyl]-, phenylmethyl ester](/img/structure/B2520058.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2520063.png)

![2-[[1-[2-(3-Methylphenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2520064.png)

![N-((3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2520067.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2520068.png)

![N'-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide](/img/structure/B2520070.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride](/img/no-structure.png)

![8-(2-bromobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2520075.png)

![2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B2520076.png)